

An In-depth Technical Guide to the Physicochemical Properties of 3-Butynoic Acid

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Compound of Interest

Compound Name: 3-Butynoic Acid

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Introduction

3-Butynoic acid, a carboxylic acid containing a terminal alkyne group, is a versatile building block in organic synthesis with emerging significance in biochemical research. Its unique bifunctional nature, possessing both a reactive carboxylic acid and an alkyne moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, functionalized γ -butyrolactones, and other complex organic molecules.^{[1][2][3][4]} Notably, **3-Butynoic acid** has been identified as an inhibitor of acyl-CoA dehydrogenase, highlighting its potential in metabolic studies and drug development.^{[5][6]} This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Butynoic acid**, detailed experimental protocols for their determination, and a visualization of its role as an enzyme inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of **3-Butynoic acid** are summarized in the table below. These values have been compiled from various sources and represent a range of reported experimental and predicted data.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ O ₂	[7][8][9][10][11][12]
Molecular Weight	84.07 g/mol	[2][4][7][9][10]
Appearance	Off-white to yellowish powder or crystal	[7][8]
Melting Point	70-88 °C (range from various sources)	[3][7][9]
Boiling Point	~195 °C at 760 mmHg	[3][8]
pKa (predicted)	3.62 ± 0.10	[3][8]
Solubility	Soluble in water, ethanol, ether, chloroform, and methanol (slightly)	[3][5][8]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Butynoic acid**.

Spectrum Type	Key Features
¹ H NMR	δ (ppm) 3.38 (d, 2H), 2.25 (t, 1H)
¹³ C NMR	δ (ppm) 173.8, 74.8, 72.4, 25.6
Mass Spectrometry	Molecular Ion Peak (M ⁺) expected at m/z = 84.02
Infrared (IR)	Characteristic peaks for C≡C-H, C=O, and O-H stretching

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **3-Butynoic acid**.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[\[13\]](#)

Apparatus:

- Melting point apparatus (e.g., DigiMelt or Mel-Temp)[\[8\]](#)[\[14\]](#)
- Capillary tubes (sealed at one end)
- Mortar and pestle (if crystals are large)
- Spatula

Procedure:

- Ensure the **3-Butynoic acid** sample is dry and in a fine powder form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[\[15\]](#)
- Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end of the tube on a hard surface.[\[14\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.
- For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[\[8\]](#)
- For a precise measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[\[13\]](#)
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro method with a Thiele tube or a similar apparatus.[\[16\]](#)[\[17\]](#)

Apparatus:

- Thiele tube or other heating bath (e.g., oil bath)
- Thermometer
- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

- Place a small amount (a few milliliters) of the liquid **3-Butynoic acid** into the small test tube.
[\[18\]](#)
- Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
- Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Clamp the thermometer and test tube assembly in a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube or the oil bath.[\[16\]](#)
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[\[16\]](#) Record this temperature.

Determination of Solubility

The solubility of **3-Butynoic acid** in various solvents can be determined through simple qualitative tests.

Apparatus:

- Small test tubes
- Pipettes or droppers
- Spatula
- Vortex mixer (optional)
- Solvents: water, ethanol, diethyl ether, chloroform, methanol

Procedure:

- Place a small, accurately weighed amount of **3-Butynoic acid** (e.g., 10 mg) into a clean, dry test tube.
- Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
- Observe the mixture. If the solid completely disappears, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.
- If the substance appears to be insoluble, the mixture can be gently warmed to see if solubility increases with temperature.
- Record the solubility of **3-Butynoic acid** in each of the tested solvents.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Pipettes
- Glass wool

Procedure:

- Dissolve an appropriate amount of **3-Butynoic acid** (typically 5-25 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. [\[19\]](#)
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
- To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. [\[20\]](#)
- Cap the NMR tube and carefully place it in the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an ATR accessory
- Spatula
- Volatile solvent (e.g., methylene chloride or acetone) [\[7\]](#)

Procedure (Thin Film Method):

- Dissolve a small amount of **3-Butynoic acid** in a few drops of a volatile solvent.[\[7\]](#)
- Apply a drop of this solution to the surface of a clean, dry salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
[\[7\]](#)
- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum.

Procedure (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **3-Butynoic acid** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
- Syringe pump or autosampler
- Volatile solvent (e.g., methanol, acetonitrile)

Procedure:

- Prepare a dilute solution of **3-Butynoic acid** (typically in the $\mu\text{g/mL}$ to ng/mL range) in a volatile solvent compatible with the ionization source.[\[21\]](#)
- The solution may need to be acidified slightly (e.g., with formic acid) to promote protonation for positive ion mode or made slightly basic for negative ion mode.

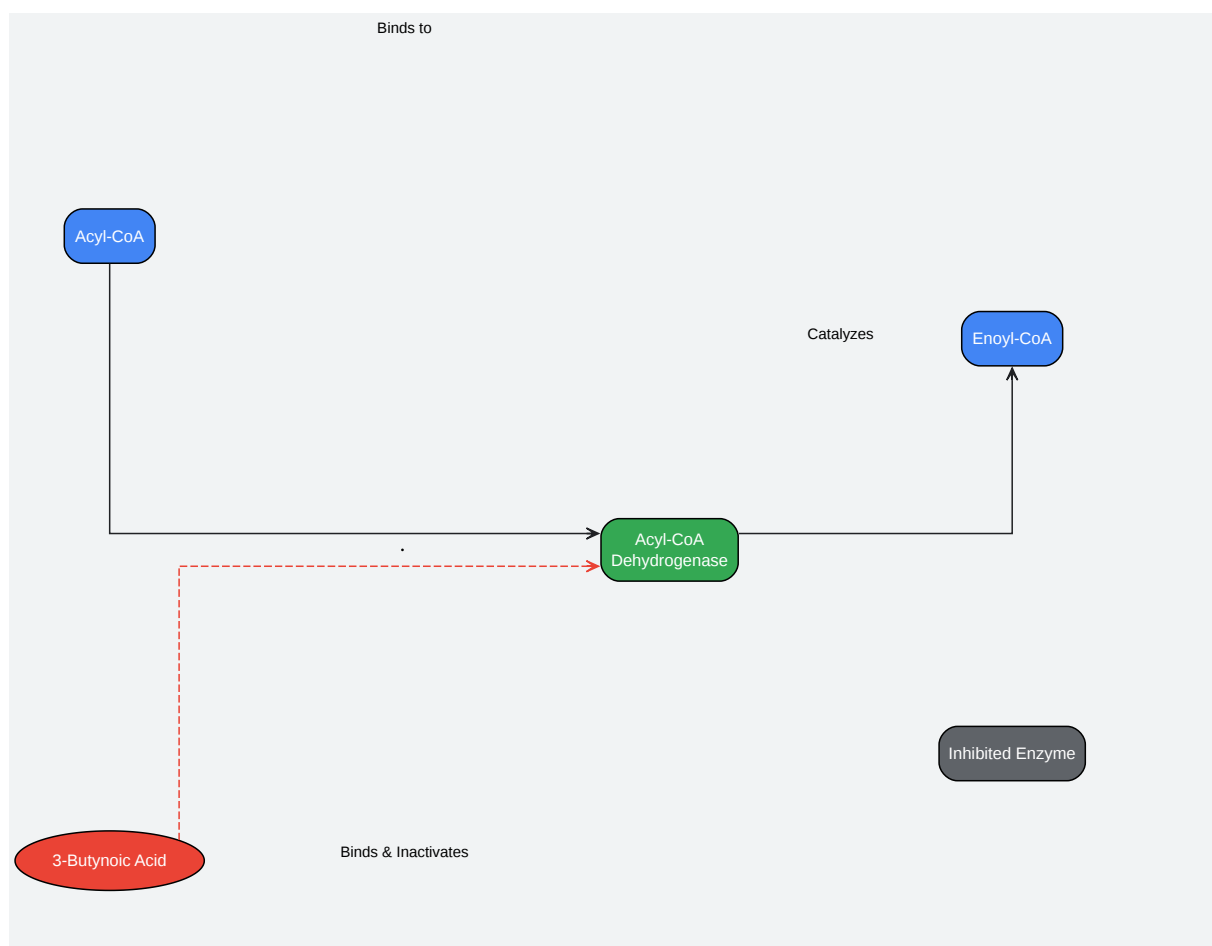
- Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
- Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and any characteristic fragment ions.

Biological Activity and Visualization

3-Butynoic acid has been identified as an inhibitor of acyl-CoA dehydrogenase, a class of enzymes crucial for fatty acid metabolism. This inhibition is a key aspect of its biological activity.

Inhibition of Acyl-CoA Dehydrogenase

The following diagram illustrates the inhibitory action of **3-Butynoic acid** on Acyl-CoA Dehydrogenase.

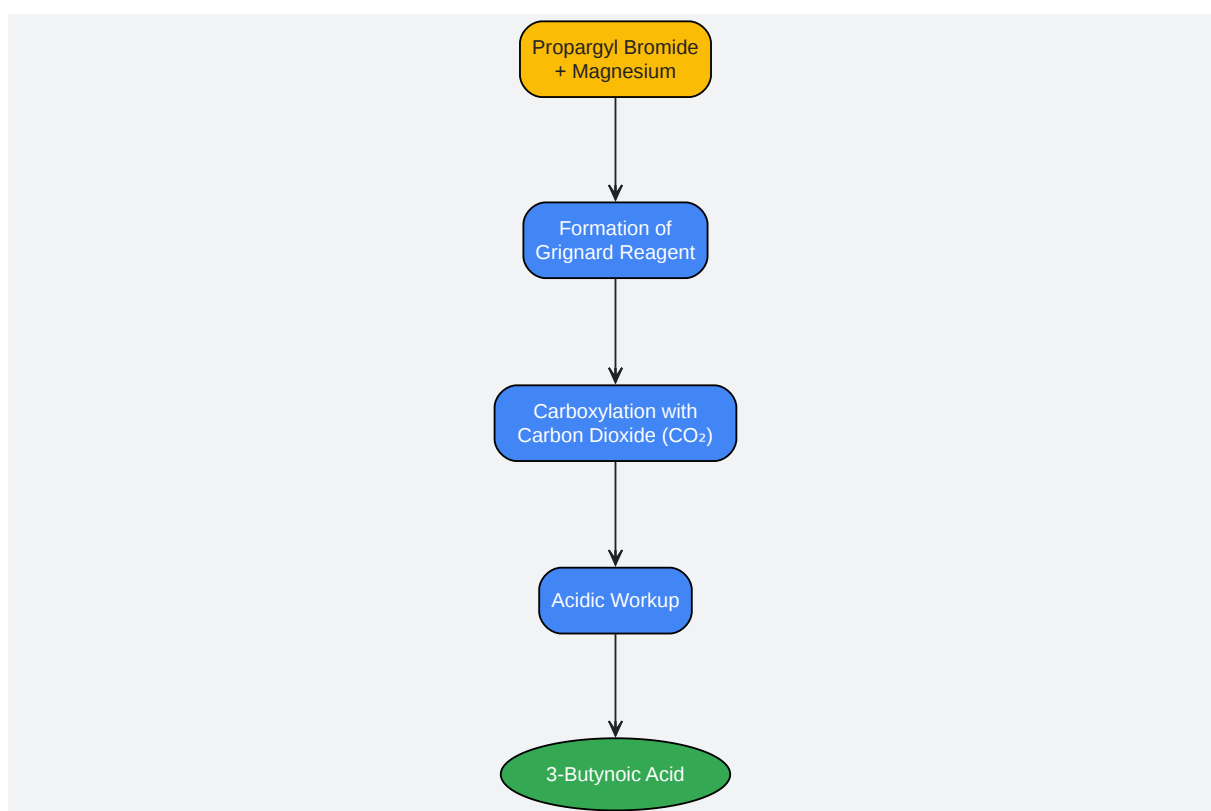


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Caption: Inhibition of Acyl-CoA Dehydrogenase by **3-Butynoic Acid**.

Synthesis Workflow

A common method for the synthesis of **3-Butynoic acid** involves the reaction of propargyl bromide with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.^{[3][22][23]}



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Caption: General workflow for the synthesis of **3-Butynoic acid**.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **3-Butynoic acid**, along with standardized experimental protocols for their determination. The data presented, including structural, physical, and spectral properties, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The visualization of its inhibitory action on acyl-CoA dehydrogenase underscores its potential as a tool for biochemical investigation. As research into the applications of **3-Butynoic acid** continues to expand, a thorough understanding of its fundamental properties is essential for its effective utilization in the design and synthesis of novel molecules with therapeutic and industrial relevance.

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